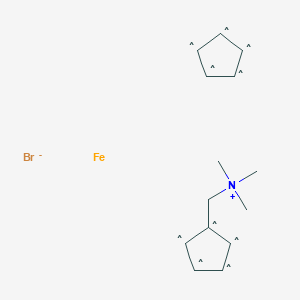
Bis(triphenylphosphoranylidene)-ammonium azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylphosphoranylidene)-ammonium azide is a compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound consists of a central ammonium ion coordinated to two triphenylphosphoranylidene groups and an azide ion. Its distinct configuration allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphoranylidene)-ammonium azide typically involves the reaction of triphenylphosphine with an ammonium salt and an azide source. One common method is to react triphenylphosphine with ammonium chloride and sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide component.
化学反応の分析
Types of Reactions
Bis(triphenylphosphoranylidene)-ammonium azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming various nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to form amines, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Various substituted nitrogen compounds.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Primary amines.
科学的研究の応用
Bis(triphenylphosphoranylidene)-ammonium azide has several applications in scientific research:
作用機序
The mechanism of action of bis(triphenylphosphoranylidene)-ammonium azide primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy . In reduction reactions, the azide group is reduced to an amine, often through the transfer of electrons from a reducing agent.
類似化合物との比較
Similar compounds to bis(triphenylphosphoranylidene)-ammonium azide include other azide-containing compounds and phosphoranylidene derivatives. Some examples are:
Triphenylphosphine azide: Similar in structure but lacks the ammonium ion.
Tetraphenylphosphonium azide: Contains a phosphonium ion instead of an ammonium ion.
Bis(triphenylphosphoranylidene)-ammonium chloride: Similar structure but with a chloride ion instead of an azide.
The uniqueness of this compound lies in its combination of the azide group with the bis(triphenylphosphoranylidene) structure, which imparts distinct reactivity and applications .
特性
分子式 |
C36H30N4P2 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
bis(triphenyl-λ5-phosphanylidene)azanium;azide |
InChI |
InChI=1S/C36H30NP2.N3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-3-2/h1-30H;/q+1;-1 |
InChIキー |
YKEHTGWXTQHAJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[N-]=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


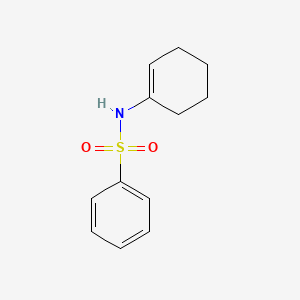
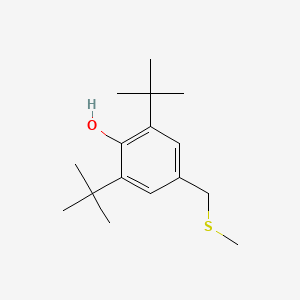
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
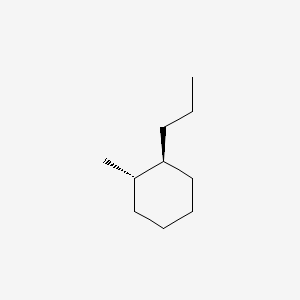
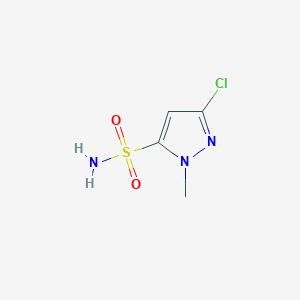

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
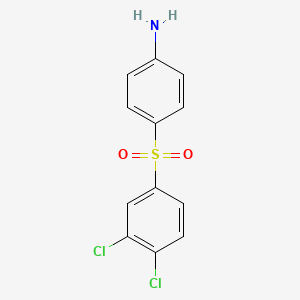

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
